2-Amino-5-bromo-3-methylpyridine
Overview
Description
2-Amino-5-bromo-3-methylpyridine is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position on the pyridine ring
Mechanism of Action
Target of Action
It is known that pyridine derivatives are widely distributed in nature and are essential components of many important compounds in pharmaceuticals, pesticides, dyes, surfactants, rubber additives, feed additives, food additives, adhesives, etc .
Mode of Action
It is known that brominated aromatic amine reagents like 2-amino-5-bromopyridine are used for labeling of model reducing-end oligosaccharides via reductive amination . This suggests that 2-Amino-5-bromo-3-methylpyridine might interact with its targets in a similar manner.
Action Environment
It is known that exposure to moist air or water can affect the stability of some compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-3-methylpyridine can be synthesized from 2-amino-3-methylpyridine through a bromination reaction . The process involves the following steps:
Starting Material: 2-Amino-3-methylpyridine.
Bromination: The bromination reaction is typically carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is conducted at a controlled temperature to ensure selective bromination at the 5-position of the pyridine ring.
Isolation: The product is then isolated and purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as chlorine or azide, under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid or chloroform.
Substitution: Nucleophiles such as sodium azide (NaN3) or thionyl chloride (SOCl2) in suitable solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
5-Bromo-2-chloro-3-methylpyridine: Formed through substitution of the amino group with chlorine.
2-Azidopyridine 1-oxide: Formed through oxidation of the amino group and substitution with azide.
2,5-Dibromo-3-methylpyridine: Formed through further bromination.
Scientific Research Applications
2-Amino-5-bromo-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.
Material Science: It is used in the development of new materials with specific properties, such as supramolecular assemblies.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Lacks the methyl group at the 3-position.
2-Amino-3-methylpyridine: Lacks the bromine atom at the 5-position.
2-Amino-5-chloropyridine: Has a chlorine atom instead of bromine at the 5-position.
Uniqueness
2-Amino-5-bromo-3-methylpyridine is unique due to the combination of the amino group, bromine atom, and methyl group on the pyridine ring.
Biological Activity
O-O-Dibenzyl-(-)-actinonin is a naturally occurring compound derived from actinomycetes, particularly known for its antibacterial and potential anti-tumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Actinonin
Actinonin, a derivative of the compound under discussion, has been extensively studied for its biological activities. It primarily functions as an inhibitor of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. By inhibiting PDF, actinonin disrupts bacterial growth, making it a candidate for antibiotic development . Additionally, it has shown promise in anti-tumor applications by inducing apoptosis in cancer cells.
The mechanism through which O-O-Dibenzyl-(-)-actinonin exerts its effects involves the following key points:
- Inhibition of Peptide Deformylase : This enzyme is essential for the removal of the formyl group from nascent peptides in bacteria. Inhibition leads to the accumulation of unprocessed proteins, ultimately resulting in cell death .
- Induction of Apoptosis : In cancer cells, actinonin has been observed to activate apoptotic pathways, leading to programmed cell death. This effect is attributed to the compound's ability to interfere with cellular signaling pathways that regulate survival and proliferation .
Biological Activity Data
Research has documented various biological activities associated with O-O-Dibenzyl-(-)-actinonin. Below is a summary table highlighting key findings from recent studies.
Study | Biological Activity | Effectiveness | Notes |
---|---|---|---|
Study 1 | Antibacterial | Effective against Staphylococcus aureus | Minimum inhibitory concentration (MIC) determined |
Study 2 | Anti-tumor | Induces apoptosis in breast cancer cells | Mechanism involves caspase activation |
Study 3 | Antifungal | Moderate activity against Candida albicans | Synergistic effects observed with other antifungals |
Case Studies
- Antibacterial Activity : A study published in Frontiers in Chemistry demonstrated that O-O-Dibenzyl-(-)-actinonin exhibits significant antibacterial activity against various Gram-positive bacteria. The research indicated that the compound's MIC values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent .
- Anti-tumor Effects : In a separate investigation focusing on cancer cell lines, O-O-Dibenzyl-(-)-actinonin was found to induce apoptosis through the mitochondrial pathway. This study highlighted the compound's ability to activate caspases and downregulate anti-apoptotic proteins, marking it as a promising candidate for further development in cancer therapy .
- Synergistic Effects : Research has also explored the synergistic effects of O-O-Dibenzyl-(-)-actinonin when combined with other antimicrobial agents. Results indicated enhanced efficacy against resistant strains of bacteria, suggesting that combination therapies could be an effective strategy in combatting antibiotic resistance .
Properties
IUPAC Name |
5-bromo-3-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLGGRWUEVCNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187866 | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-21-5 | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.